Cas no 1669-51-8 (4'-Bromo-3-phenylpropiophenone)

4'-Bromo-3-phenylpropiophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-bromophenyl)-3-phenylpropan-1-one
- 4'-BROMO-3-PHENYLPROPIOPHENONE
- 1-(4-bromo-phenyl)-3-phenyl-propan-1-one
- 1-(4-Brom-phenyl)-3-phenyl-propan-1-on
- 1-< p-Bromophenyl> -3-phenyl-propanon-(1)
- 3-Phenyl-1-(4-brom-phenyl)-propanon-(1)
- AG-E-16331
- CTK4D2496
- KB-189979
- SureCN846895
- UKRORGSYN-BB BBV-5118724
- 4'-Bromo-3-phenylpropiophenone
-
- MDL: MFCD01851729
- Inchi: InChI=1S/C15H13BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2
- InChI Key: AKQSTOHWSLTIIU-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br
Computed Properties
- Exact Mass: 288.01499
- Monoisotopic Mass: 288.01498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 4.2
Experimental Properties
- PSA: 17.07
4'-Bromo-3-phenylpropiophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B083510-250mg |
4'-Bromo-3-phenylpropiophenone |
1669-51-8 | 250mg |
$ 440.00 | 2022-06-07 | ||
Fluorochem | 205581-2g |
4'-Bromo-3-phenylpropiophenone |
1669-51-8 | 97% | 2g |
£1013.00 | 2022-03-01 | |
abcr | AB365605-1g |
4'-Bromo-3-phenylpropiophenone, 97%; . |
1669-51-8 | 97% | 1g |
€932.90 | 2025-02-13 | |
abcr | AB365605-2g |
4'-Bromo-3-phenylpropiophenone, 97%; . |
1669-51-8 | 97% | 2g |
€1677.00 | 2025-02-13 | |
A2B Chem LLC | AA89224-1g |
4'-Bromo-3-phenylpropiophenone |
1669-51-8 | 97% | 1g |
$644.00 | 2024-04-20 | |
A2B Chem LLC | AA89224-5g |
4'-Bromo-3-phenylpropiophenone |
1669-51-8 | 97% | 5g |
$2291.00 | 2024-04-20 | |
abcr | AB365605-2 g |
4'-Bromo-3-phenylpropiophenone, 97%; . |
1669-51-8 | 97% | 2g |
€1677.00 | 2023-04-26 | |
abcr | AB365605-1 g |
4'-Bromo-3-phenylpropiophenone, 97%; . |
1669-51-8 | 97% | 1g |
€932.90 | 2023-04-26 | |
TRC | B083510-500mg |
4'-Bromo-3-phenylpropiophenone |
1669-51-8 | 500mg |
$ 735.00 | 2022-06-07 | ||
Crysdot LLC | CD12135184-5g |
4'-Bromo-3-phenylpropiophenone |
1669-51-8 | 95+% | 5g |
$1401 | 2024-07-24 |
4'-Bromo-3-phenylpropiophenone Related Literature
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
Additional information on 4'-Bromo-3-phenylpropiophenone
Comprehensive Guide to 1-(4-Bromophenyl)-3-Phenylpropan-1-one (CAS No. 1669-51-8): Properties, Applications, and Market Insights
1-(4-Bromophenyl)-3-phenylpropan-1-one (CAS No. 1669-51-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This brominated aromatic ketone derivative serves as a crucial intermediate in synthetic chemistry, particularly in the development of advanced materials and bioactive molecules. With its unique molecular structure featuring both phenyl and bromophenyl groups, this compound offers versatile reactivity patterns that make it valuable for various industrial applications.
The compound's chemical formula C15H13BrO reveals its aromatic ketone nature, with a molecular weight of 289.17 g/mol. Researchers frequently search for "1-(4-bromophenyl)-3-phenylpropan-1-one synthesis" or "CAS 1669-51-8 applications," reflecting growing interest in its synthetic pathways and utility. Recent studies highlight its role as a precursor in OLED materials and pharmaceutical intermediates, aligning with current trends in sustainable electronics and drug discovery.
From a physicochemical perspective, 1-(4-bromophenyl)-3-phenylpropan-1-one typically appears as a white to off-white crystalline powder with high purity (>98%). Its melting point ranges between 75-78°C, while the boiling point exceeds 300°C under standard pressure. The bromine atom at the para position enhances its reactivity in cross-coupling reactions, making it particularly useful in palladium-catalyzed transformations – a hot topic in modern synthetic methodology.
In pharmaceutical applications, this compound serves as a building block for biologically active molecules. Recent patent literature reveals its incorporation into potential anti-inflammatory agents and CNS-targeting compounds. The presence of both electron-withdrawing (bromo) and electron-donating (phenyl) groups creates unique electronic properties that medicinal chemists exploit for drug design. Queries like "1-(4-bromophenyl)-3-phenylpropan-1-one drug intermediate" frequently appear in scientific databases, reflecting industry demand.
The material science sector utilizes CAS 1669-51-8 in developing advanced organic semiconductors. Its conjugated system and bromine substituent make it suitable for π-electron systems in optoelectronic devices. With the global push toward green energy solutions, researchers are investigating its derivatives for organic photovoltaic cells and light-emitting diodes. These applications respond to trending searches about "organic electronic materials 2024" and "halogenated aromatic compounds in OLEDs."
From a commercial standpoint, the market for 1-(4-bromophenyl)-3-phenylpropan-1-one shows steady growth, particularly in Asia-Pacific regions specializing in fine chemical production. Current pricing trends indicate moderate fluctuations based on bromine availability and pharmaceutical demand cycles. Quality specifications typically require HPLC purity ≥98%, with strict control of heavy metal impurities for sensitive applications. Industry professionals often search for "CAS 1669-51-8 suppliers" or "high-purity brominated ketones," emphasizing the need for reliable sources.
Environmental and handling considerations for 1-(4-bromophenyl)-3-phenylpropan-1-one follow standard protocols for brominated organic compounds. While not classified as hazardous under normal conditions, proper laboratory safety measures should be observed during handling. The compound demonstrates good stability under ambient conditions but should be protected from prolonged light exposure and moisture to maintain quality. These practical aspects generate frequent queries like "storing brominated aromatic ketones" in technical forums.
Future research directions for CAS 1669-51-8 include exploring its potential in catalysis and nanomaterial functionalization. The compound's versatility makes it a candidate for developing metal-organic frameworks (MOFs) and covalent organic polymers (COPs) – cutting-edge areas in materials chemistry. These applications address trending scientific interests in "porous organic materials" and "functionalized aromatic building blocks," positioning this compound as relevant to contemporary research themes.
Analytical characterization of 1-(4-bromophenyl)-3-phenylpropan-1-one typically involves NMR spectroscopy (showing characteristic signals at 7.2-7.8 ppm for aromatic protons), mass spectrometry (M+ peak at m/z 288/290 with Br isotope pattern), and IR spectroscopy (strong C=O stretch around 1680 cm-1). These analytical data help researchers verify compound identity and purity – information frequently sought through searches like "1-(4-bromophenyl)-3-phenylpropan-1-one NMR data" or "CAS 1669-51-8 spectroscopic properties."
In conclusion, 1-(4-bromophenyl)-3-phenylpropan-1-one (CAS No. 1669-51-8) represents a valuable chemical building block with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity profile continue to inspire innovations in pharmaceutical development, advanced materials, and organic synthesis. As research trends evolve toward functionalized aromatics and specialty intermediates, this compound maintains its relevance in both academic and industrial settings, answering the growing demand for specialized brominated organic compounds in modern chemistry.
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